5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole
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Overview
Description
5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can distort the DNA structure, inhibiting replication and transcription processes, and ultimately leading to cell death .
Biochemical Pathways
The compound’s interaction with DNA can trigger apoptosis, or programmed cell death . It has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating the pro-oncogenic cell survival Bcl-2 protein .
Result of Action
The compound’s interaction with DNA and its triggering of apoptosis can lead to the death of cancer cells . In particular, it has shown potent activity against HepG2, HCT116, and MCF-7 cancer cell lines .
Preparation Methods
The synthesis of 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole involves multiple steps. One common synthetic route starts with the preparation of 1,4-dihydroquinoxaline-2,3-dione from o-phenylenediamine and oxalic acid. This intermediate is then reacted with thionyl chloride to form 2,3-dichloroquinoxaline.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include thionyl chloride, potassium permanganate, and sodium borohydride. .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiviral and antimicrobial properties.
Comparison with Similar Compounds
Similar compounds include other triazoloquinoxaline derivatives such as:
1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its efficacy in topical therapy for certain skin cancers.
N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine: Exhibits higher in vitro potency than imiquimod.
Various triazoloquinazoline derivatives: These compounds have shown comparable cytotoxic activity with reference anticancer drugs.
The uniqueness of 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-2-(3-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-10-5-6-11-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-9-7-8-15(3)12-17/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHKWBQJHXKSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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